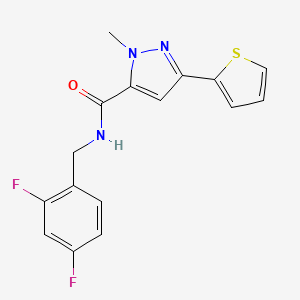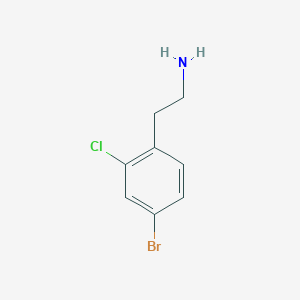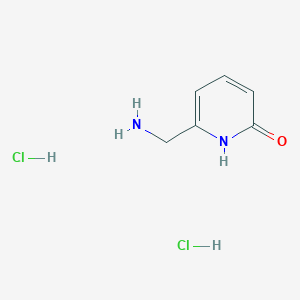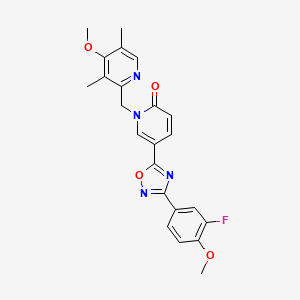![molecular formula C10H10N2O2 B2800734 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 1339361-33-9](/img/structure/B2800734.png)
3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by a pyrrolidine ring substituted with a pyridin-3-ylmethyl group at the 3-position and a dione functionality at the 2,5-positions.
Mechanism of Action
Target of Action
The primary target of 3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione is the Penicillin Binding Proteins (PBPs) of Pseudomonas aeruginosa . PBPs are a group of proteins that are essential for bacterial cell wall synthesis and are proven targets inhibited by β-lactam antibiotics .
Mode of Action
3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione interacts with its target, the PBPs, leading to inhibition of these proteins . This compound was identified as a potential scaffold to inhibit the PBP3 target . The key structural features required for target inhibition include a 3-hydroxyl group (R 2) and a heteroaryl group (R 1) appended to the N-pyrroldine-2,3-dione via a methylene linker .
Biochemical Pathways
Given its target, it can be inferred that it impacts the bacterial cell wall synthesis pathway by inhibiting pbps . This inhibition disrupts the normal function of the bacteria, leading to its death.
Pharmacokinetics
The pyrrolidine ring is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties may influence the ADME properties of the compound.
Result of Action
The result of the action of 3-(Pyridin-3-ylmethyl)pyrrolidine-2,5-dione is the inhibition of PBPs, leading to disruption of bacterial cell wall synthesis . This results in antibacterial activities against P. aeruginosa .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine-2,5-dione derivatives have shown inhibitory activity on human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
Molecular Mechanism
It is suggested that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione typically involves the reaction of pyridine derivatives with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine-2,5-dione, followed by the addition of a pyridin-3-ylmethyl halide to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The pyridin-3-ylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce diols.
Scientific Research Applications
3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the pyridin-3-ylmethyl group.
Pyridin-3-ylmethyl derivatives: Compounds with similar pyridine substitution but different core structures.
Uniqueness
3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-5-8(10(14)12-9)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMCEDJRZVAAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2800653.png)
![2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid](/img/structure/B2800654.png)
![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2800656.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine](/img/structure/B2800660.png)
![3-[(Benzyloxy)sulfamoyl]benzoic acid](/img/structure/B2800661.png)
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2800662.png)



![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2800668.png)
![2-chloro-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2800670.png)


